Cas no 880-09-1 (1-(piperidin-1-yl)methylpiperidine)

1-(piperidin-1-yl)methylpiperidine structure
880-09-1 structure
Nombre del producto:1-(piperidin-1-yl)methylpiperidine
Número CAS:880-09-1
MF:C11H22N2
Megavatios:182.305782794952
MDL:MFCD00006502
CID:721948
PubChem ID:70151

1-(piperidin-1-yl)methylpiperidine Propiedades químicas y físicas

Nombre e identificación

    • Dipiperidinomethane
    • Piperidine,1,1'-methylenebis-
    • 1-(piperidin-1-ylmethyl)piperidine
    • 1-(piperidin-1-yl)methylpiperidine
    • 1,1′-Methylenebis[piperidine] (ACI)
    • Piperidine, 1,1′-methylenedi- (6CI, 7CI, 8CI)
    • 1,1′-Methylenebis-piperidin
    • 1,1′-Methylenedipiperidine
    • 1-[(Piperidin-1-yl)methyl]piperidine
    • Bis(piperidino)methane
    • Di(piperidin-1-yl)methane
    • Methylenebispiperidine
    • NSC 25572
    • MDL: MFCD00006502
    • Renchi: 1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2
    • Clave inchi: LRKYLKBLUJXTFL-UHFFFAOYSA-N
    • Sonrisas: N1(CCCCC1)CN1CCCCC1

Atributos calculados

  • Calidad precisa: 182.178299g/mol
  • Carga superficial: 0
  • XLogP3: 2.1
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 182.178299g/mol
  • Masa isotópica única: 182.178299g/mol
  • Superficie del Polo topológico: 6.5Ų
  • Recuento de átomos pesados: 13
  • Complejidad: 119
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.915
  • Punto de ebullición: 122-123 ºC
  • Punto de inflamación: 92 ºC
  • índice de refracción: 1.482
  • PSA: 6.48000
  • Logp: 1.79150
  • Disolución: Not determined

1-(piperidin-1-yl)methylpiperidine Información de Seguridad

  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S24/25
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

1-(piperidin-1-yl)methylpiperidine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(piperidin-1-yl)methylpiperidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM181207-100g
Di(piperidin-1-yl)methane
880-09-1 97%
100g
$333 2023-01-09
Chemenu
CM181207-100g
Di(piperidin-1-yl)methane
880-09-1 97%
100g
$333 2021-08-05
abcr
AB116346-1 g
Dipiperidinomethane, 95%; .
880-09-1 95%
1g
€1160.10 2023-05-10
abcr
AB116346-50 g
Dipiperidinomethane, 95%; .
880-09-1 95%
50g
€901.80 2023-02-05
abcr
AB116346-250mg
Dipiperidinomethane, 95%; .
880-09-1 95%
250mg
€608.50 2023-09-19
Enamine
EN300-172422-5g
1-[(piperidin-1-yl)methyl]piperidine
880-09-1
5g
$145.0 2023-09-20
abcr
AB116346-1g
Dipiperidinomethane, 95%; .
880-09-1 95%
1g
€152.50 2025-03-19
A2B Chem LLC
AC17447-1g
Dipiperidinomethane
880-09-1 95%
1g
$63.00 2024-04-19
Aaron
AR004OMR-5g
Dipiperidinomethane
880-09-1 97%
5g
$2831.00 2025-01-22
Aaron
AR004OMR-100mg
Dipiperidinomethane
880-09-1 97%
100mg
$177.00 2025-01-22

1-(piperidin-1-yl)methylpiperidine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Catalytic conversion of butadiene into octadienes by nickel(0) complexes, morpholine, and formaldehyde
Thivolle-Cazat, Jean; et al, Journal of the Chemical Society, 1979, (8), 377-9

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Samarium nitrate ;  6 h, 80 °C
Referencia
Synthesis of 2,3-acetylenic amines by aminomethylation of acetylenes with geminal diamines
Shaibakova, M. G.; et al, Russian Journal of Organic Chemistry, 2010, 46(1), 43-48

Synthetic Routes 3

Condiciones de reacción
Referencia
Nitrosamine photolysis as a synthetic method: the addition of aminium radicals to unsaturated carbon-carbon bonds
Chow, Yuan L.; et al, Acta Chemica Scandinavica, 1982, 36(9), 623-34

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  24 h, rt
Referencia
Photochemical synthesis, structure and spectroscopic properties of [W(CO)4(C5H10N)2CH2]
Kociecka, Paulina; et al, Inorganic Chemistry Communications, 2014, 45, 105-107

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Bis(1,4-diazabicyclo[2.2.2]octane-κN1)tetra-μ3-iodotetracopper Solvents: Methanol ;  5 h, 27 °C
Referencia
Cu(I) metal organic framework catalyzed C-C and C-N coupling reactions
Rani, Poonam; et al, Tetrahedron Letters, 2014, 55(38), 5256-5260

Synthetic Routes 6

Condiciones de reacción
1.1 1 h, rt; rt → 65 °C; 2.5 h, 65 °C
Referencia
A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid
Zhang, Yu; et al, RSC Advances, 2018, 8(34), 19310-19316

Synthetic Routes 7

Condiciones de reacción
1.1 60 s, rt; 10 min, rt → 80 °C
Referencia
Process for the synthesis of dialkylamino methyl ethers, N,N'-dialkyldiaminomethanes and N,N,N',N'-tetraalkyldiaminomethanes.
, Mexico, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Dedisiloxanation reaction (elimination of disiloxane) during the reaction of N-siloxymethyl derivatives of amines and amides with chloro-, acyloxy-, and aminosilanes
Kozyukov, V. P.; et al, Zhurnal Obshchei Khimii, 1983, 53(1), 119-26

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Diphenylsilane Catalysts: Tetrabutylammonium acetate Solvents: Acetonitrile ;  4 h, rt → 50 °C
Referencia
Waste Recycling: Ionic Liquid-Catalyzed 4-Electron Reduction of CO2 with Amines and Polymethylhydrosiloxane Combining Experimental and Theoretical Study
Li, Xiao-Ya; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(7), 8130-8135

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ;  3 h, 55 °C
Referencia
Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks
Chao, Albert; et al, Macromolecules (Washington, 2019, 52(2), 495-503

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  24 h, rt
Referencia
Syntheses and Structures of [CH2(NCnH2n)2]Mo(CO)4 (n = 4, 5) Complexes with Bis(cycloamine) Ligands Easily Prepared from CH2Cl2
Kyran, Samuel J.; et al, Organometallics, 2015, 34(14), 3598-3602

Synthetic Routes 12

Condiciones de reacción
Referencia
Reaction of organosilicon compounds containing nitrogen-silicon bonds with formaldehyde
Kozyukov, V. P.; et al, Zhurnal Obshchei Khimii, 1982, 52(6), 1386-94

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Triethylaluminum
Referencia
Catalytic synthesis of tertiary unsaturated amines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1980, (2), 348-52

1-(piperidin-1-yl)methylpiperidine Raw materials

1-(piperidin-1-yl)methylpiperidine Preparation Products

1-(piperidin-1-yl)methylpiperidine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:880-09-1)1-(piperidin-1-yl)methylpiperidine
A1211830
Pureza:99%/99%
Cantidad:50g/250g
Precio ($):758.0/2479.0
atkchemica
(CAS:880-09-1)1-(piperidin-1-yl)methylpiperidine
CL11598
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe